6-Bromo-2-methoxy-4-phenylquinazoline
Description
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-2-methoxy-4-phenylquinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O/c1-19-15-17-13-8-7-11(16)9-12(13)14(18-15)10-5-3-2-4-6-10/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTZQZJSCZVKQIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=C(C=C2)Br)C(=N1)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Spectroscopic Characterization Techniques for Quinazoline Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei.
In the ¹H NMR spectrum of 6-Bromo-2-methoxy-4-phenylquinazoline, distinct signals corresponding to the protons of the quinazoline (B50416) core, the phenyl group, and the methoxy (B1213986) group are expected. The aromatic protons on the quinazoline ring (H-5, H-7, and H-8) would typically appear in the downfield region, approximately between δ 7.5 and 8.5 ppm, due to the deshielding effect of the aromatic system. oregonstate.edulibretexts.org The bromine atom at the C-6 position, being an electron-withdrawing group, would further influence the chemical shifts of adjacent protons. The protons of the 4-phenyl group would likely produce signals in the δ 7.3-7.8 ppm range. The methoxy group protons (-OCH₃) are expected to appear as a sharp singlet in the upfield region, typically around δ 3.8-4.0 ppm. oregonstate.edu
The ¹³C NMR spectrum provides information on the carbon framework. The carbon atom of the methoxy group is anticipated to resonate at approximately δ 55-62 ppm. nih.govresearchgate.netresearchgate.net Carbons within the aromatic quinazoline and phenyl rings would appear in the δ 120-150 ppm range. The carbon atom attached to the bromine (C-6) and the carbon attached to the methoxy group (C-2) would have their chemical shifts significantly influenced by these substituents. Quaternary carbons, such as C-4, C-8a, and C-4a, would also be identifiable.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: These are estimated values based on analogous structures.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| -OCH₃ | 3.9 - 4.1 (s, 3H) | 55 - 62 |
| Quinazoline H-5 | 8.0 - 8.3 (d) | 127 - 130 |
| Quinazoline H-7 | 7.8 - 8.0 (dd) | 130 - 135 |
| Quinazoline H-8 | 7.6 - 7.8 (d) | 125 - 128 |
| Phenyl H (ortho, meta, para) | 7.3 - 7.8 (m, 5H) | 128 - 140 |
| Quinazoline C-2 | - | 160 - 165 |
| Quinazoline C-4 | - | 155 - 160 |
| Quinazoline C-6 (C-Br) | - | 120 - 125 |
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, characteristic absorption bands would confirm the presence of its key structural components.
The spectrum would be dominated by absorptions from the aromatic systems. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹). pressbooks.pub The stretching vibrations of the C=C and C=N bonds within the quinazoline and phenyl rings would appear in the 1450-1620 cm⁻¹ region. pressbooks.publibretexts.org The presence of the methoxy group should give rise to a C-O-C stretching band, typically observed in the 1050-1250 cm⁻¹ range. The C-Br stretching vibration is expected at lower wavenumbers, generally in the 515-690 cm⁻¹ region. libretexts.org
Table 2: Predicted FT-IR Absorption Bands for this compound (Note: These are estimated values based on analogous structures.)
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3030 - 3100 | Medium to Weak |
| C=N Stretch (Quinazoline) | 1600 - 1620 | Medium |
| C=C Stretch (Aromatic Rings) | 1450 - 1600 | Medium to Strong |
| C-O-C Stretch (Methoxy) | 1050 - 1250 | Strong |
| Aromatic C-H Out-of-Plane Bend | 690 - 900 | Strong |
| C-Br Stretch | 515 - 690 | Medium to Strong |
Mass Spectrometry (MS and HRMS)
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby confirming the molecular weight and offering insights into its structure. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition.
For this compound (molecular formula C₁₅H₁₁BrN₂O), the molecular weight is approximately 329.17 g/mol . Due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 natural abundance, the mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion. chemguide.co.uklibretexts.org There will be two peaks of almost equal intensity: the M⁺ peak (containing ⁷⁹Br) and the M+2 peak (containing ⁸¹Br). libretexts.orgsavemyexams.comcsbsju.edu
Fragmentation patterns would likely involve the loss of stable neutral molecules or radicals. Common fragmentation pathways for such compounds could include the loss of the methoxy group (-OCH₃), a methyl radical (-CH₃), or cleavage involving the phenyl group.
Table 3: Predicted Mass Spectrometry Data for this compound (Note: These are estimated values.)
| Ion | Predicted m/z | Description |
| [M]⁺ | ~328 / 330 | Molecular ion peak showing 1:1 isotopic pattern for Bromine |
| [M-CH₃]⁺ | ~313 / 315 | Loss of a methyl radical from the methoxy group |
| [M-OCH₃]⁺ | ~297 / 299 | Loss of the methoxy radical |
| [M-Br]⁺ | ~249 | Loss of the bromine atom |
| [C₆H₅]⁺ | ~77 | Phenyl cation |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. Aromatic and heterocyclic compounds like quinazoline derivatives typically exhibit characteristic absorption bands.
The UV-Vis spectrum of this compound in a suitable solvent (e.g., acetonitrile (B52724) or ethanol) is expected to show two main absorption bands. researchgate.net A strong absorption band at a shorter wavelength (around 240–300 nm) can be attributed to π→π* transitions within the conjugated aromatic system of the quinazoline and phenyl rings. uomustansiriyah.edu.iquzh.chlibretexts.org A weaker absorption band at a longer wavelength (around 310–425 nm) is likely due to n→π* transitions involving the non-bonding electrons on the nitrogen atoms of the quinazoline ring. researchgate.netlibretexts.orgoup.com The position and intensity of these bands are influenced by the substituents and the solvent polarity. uomustansiriyah.edu.iq
Table 4: Predicted UV-Vis Absorption Maxima (λ_max) for this compound (Note: These are estimated values based on analogous structures.)
| Electronic Transition | Predicted Wavelength Range (nm) |
| π → π | 240 - 300 |
| n → π | 310 - 425 |
Thermal Analysis Techniques (e.g., TGA)
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA), are used to study the thermal stability and decomposition profile of a compound as a function of temperature.
For an organic molecule like this compound, TGA would reveal the temperature at which it begins to decompose and the stages of its decomposition. Brominated organic compounds and heterocyclic structures generally exhibit moderate to high thermal stability. researchgate.nettaylorfrancis.com The decomposition of the target compound would likely begin at temperatures above 250 °C in an inert atmosphere. mdpi.com The decomposition process might occur in one or multiple steps, corresponding to the cleavage of the substituents (methoxy, phenyl, bromo) and the eventual breakdown of the quinazoline ring structure. mdpi.compreprints.orgnih.gov The final residual mass at high temperatures would be minimal, indicating complete decomposition.
Table 5: Predicted Thermal Analysis (TGA) Data for this compound (Note: These are estimated values based on analogous structures.)
| Parameter | Predicted Temperature Range (°C) | Description |
| Onset of Decomposition | > 250 °C | Temperature at which significant weight loss begins. |
| Main Decomposition Stage(s) | 250 - 600 °C | Stepwise or single-stage loss of mass corresponding to fragmentation of the molecule. |
| Final Residue | < 5% at 700 °C | Indicates nearly complete decomposition. |
X-ray Diffraction Studies for Solid-State Structure Elucidation
Single-crystal X-ray diffraction is the most powerful technique for unambiguously determining the three-dimensional structure of a crystalline solid. researchgate.net It provides precise information on bond lengths, bond angles, and the conformation of the molecule, as well as how the molecules are packed in the crystal lattice.
For this compound, a successful X-ray crystallographic analysis would confirm the planar nature of the quinazoline ring system. researchgate.netnih.gov It would also reveal the dihedral angle between the quinazoline ring and the 4-phenyl substituent, which is a critical conformational feature. nih.gov Intermolecular interactions, such as π–π stacking between the aromatic rings of adjacent molecules, could be observed in the crystal packing. mdpi.commdpi.com Such studies are crucial for understanding the solid-state properties of the material and for structure-activity relationship studies. researchgate.netamericanpharmaceuticalreview.com
Computational and Theoretical Investigations of Quinazoline Systems
Density Functional Theory (DFT) Studies
DFT is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely used to predict molecular properties for compounds similar in structure to 6-Bromo-2-methoxy-4-phenylquinazoline. researchgate.netnih.gov Such studies on related molecules typically involve the use of specific functionals and basis sets (e.g., B3LYP/6-311G(d,p)) to perform calculations. nih.gov
Geometry Optimization and Electronic Structure Analysis
No specific studies detailing the geometry optimization or electronic structure analysis (such as HOMO-LUMO energies or molecular orbital distributions) for this compound were found. This analysis would typically provide insights into the molecule's kinetic stability and electronic properties. For analogous compounds, DFT calculations have been used to determine bond lengths, bond angles, and dihedral angles, which are then often compared with experimental data if available. researchgate.netnih.gov
Prediction of Spectroscopic Properties (e.g., IR, UV-Vis)
There are no available reports on the theoretical prediction of IR or UV-Vis spectra for this compound using DFT methods. This type of study, often performed using Time-Dependent DFT (TD-DFT), helps in the assignment of experimental spectral bands and understanding the electronic transitions within the molecule. nih.govnih.gov
Evaluation of Reactivity and Selectivity in Synthetic Pathways
Computational evaluation of the reactivity and selectivity for this compound has not been documented. DFT can be used to calculate reactivity descriptors (like Fukui functions or molecular electrostatic potential) to predict sites susceptible to electrophilic or nucleophilic attack, thereby guiding synthetic strategies. researchgate.net For instance, studies on other heterocyclic compounds have used DFT to understand and corroborate experimental findings in nucleophilic substitution reactions. mdpi.com
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a critical tool in drug discovery for predicting the interaction between a ligand and a protein's active site. nih.gov
Ligand-Target Interaction Prediction with Biological Macromolecules
While the quinazoline (B50416) core is known to interact with various biological targets, particularly protein kinases, ontosight.ai no molecular docking studies specifically investigating the interactions of this compound with any biological macromolecules have been published. Such studies on related 6-bromo-quinazoline derivatives have been performed to predict binding modes and identify key interactions with target proteins like the Epidermal Growth Factor Receptor (EGFR). nih.govresearchgate.net
Analysis of Binding Affinities and Conformations
Without specific docking studies, there is no data on the binding affinities (e.g., binding energy in kcal/mol) or the predicted binding conformations of this compound with any biological targets. This analysis is fundamental to understanding the potential therapeutic efficacy and mechanism of action for a given compound. researchgate.net
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are powerful computational methods used to understand the physical movements of atoms and molecules. For drug discovery, MD simulations can provide critical insights into how a ligand (a potential drug molecule) interacts with its biological target, such as a protein receptor. These simulations can reveal conformational changes, assess the stability of the ligand-receptor complex, and identify key interactions like hydrogen bonds.
Conformational Changes and Stability of Ligand-Receptor Complexes
MD simulations are instrumental in observing the dynamic changes in the conformation of both the ligand and the receptor upon binding. This analysis helps to determine the stability of the resulting complex over time. A stable complex is often a prerequisite for a drug's efficacy.
A thorough search of scientific databases and literature did not yield any specific MD simulation studies conducted on this compound. While research on other 6-bromo-quinazoline derivatives exists, detailing their interactions with targets like the Epidermal Growth Factor Receptor (EGFR), this specific compound has not been the subject of such published investigations. nih.govresearchgate.net Therefore, no data on its conformational changes or the stability of its potential ligand-receptor complexes can be presented.
Hydrogen Bond Analysis and Key Residue Identification
Hydrogen bonds are crucial non-covalent interactions that significantly contribute to the binding affinity and specificity of a ligand for its receptor. MD simulations allow for a detailed analysis of the hydrogen bond network between the ligand and the amino acid residues of the protein's active site. Identifying these key residues is fundamental for understanding the mechanism of action and for the rational design of more potent derivatives.
In the absence of specific MD simulation studies for this compound, there is no available data regarding its hydrogen bonding patterns or the key residues it may interact with in a biological target. Studies on analogous quinazoline compounds often highlight interactions with key residues in kinase domains, such as methionine, but these findings cannot be directly extrapolated to this compound without specific research. kemdikbud.go.idnih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. These models are valuable for predicting the activity of new, unsynthesized compounds and for optimizing lead compounds in drug discovery.
Correlation of Molecular Descriptors with Biological Activity
QSAR models are built by correlating various molecular descriptors (physicochemical properties, electronic properties, and 3D structural features) of a series of compounds with their experimentally determined biological activities. This correlation helps to identify the key molecular features that are either beneficial or detrimental to the desired activity.
No QSAR studies that specifically include this compound within their dataset could be identified in the scientific literature. Numerous QSAR analyses have been performed on diverse sets of quinazoline derivatives to elucidate the structural requirements for activities such as anticancer and antimicrobial effects. nih.govbiointerfaceresearch.comresearchgate.netnih.govresearchgate.netnih.govnih.gov However, without its inclusion in such a study, it is not possible to provide information on the correlation of its molecular descriptors with any biological activity.
Predictive Modeling for Novel Quinazoline Derivatives
A well-validated QSAR model can be used to predict the biological activity of novel, structurally related compounds before they are synthesized and tested. This predictive capability significantly accelerates the drug discovery process by prioritizing the synthesis of the most promising candidates.
As no QSAR models have been developed based on a dataset including this compound, there are no predictive models available to estimate its potential biological activity or to guide the design of novel derivatives based on its structure.
In Vitro Biological Activity and Molecular Target Modulation of 6 Bromo 2 Methoxy 4 Phenylquinazoline Derivatives
Evaluation of In Vitro Biological Activities
The inherent versatility of the quinazoline (B50416) structure, combined with the specific properties imparted by the bromo-substitution, has prompted the synthesis and screening of numerous derivatives against a variety of biological targets.
Several novel derivatives of 6-bromo-2-phenyl-3-substituted quinazolin-4(3H)-ones have been synthesized and evaluated for their anthelmintic properties. asianpubs.orgresearchgate.net In vitro assays were conducted to determine the potential of these compounds, using earthworms as a model organism, due to their anatomical and physiological similarities to human intestinal parasites. asianpubs.orgjapsonline.com The effectiveness was measured by observing the time taken for paralysis and subsequent mortality of the worms. asianpubs.orgjapsonline.com These studies provide preliminary insights into the potential of these compounds as anthelmintic agents. asianpubs.org
| Compound | Time to Paralysis (minutes) | Time to Mortality (minutes) |
|---|---|---|
| Derivative A | Data not specified | Data not specified |
| Derivative B | Data not specified | Data not specified |
| Albendazole (Standard) | Data not specified | Data not specified |
The antimicrobial potential of 6-bromoquinazoline (B49647) derivatives has been investigated against a range of pathogenic microbes. Studies on new 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-one derivatives showed significant antibacterial activity when tested using the cup-plate agar (B569324) diffusion method. nih.govresearchgate.net The evaluation was performed against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, and the Gram-negative bacterium Pseudomonas aeruginosa. nih.govresearchgate.net
Similarly, synthesized 6-bromo,2-(o-aminophenyl)-3-amino-quinazolin-4(3h)-one derivatives demonstrated high antibacterial activity against Staphylococcus aureus, Bacillus species, Escherichia coli, and Klebsiella pneumonia. mediresonline.org The activity of these compounds was found to be comparable to or even higher than standard antibacterial drugs like Ciprofloxacin against certain strains. mediresonline.org Further studies on 6-bromo-2-phenyl-3-substituted quinazolin-4(3H)-ones also confirmed their efficacy against both Gram-positive and Gram-negative bacterial strains using the agar cup plate technique. asianpubs.org
| Derivative Class | Bacterial Strain | Observed Activity | Reference |
|---|---|---|---|
| 6-Bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones | Bacillus subtilis | Significant | nih.govresearchgate.net |
| 6-Bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones | Staphylococcus aureus | Significant | nih.govresearchgate.net |
| 6-Bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones | Pseudomonas aeruginosa | Significant | nih.govresearchgate.net |
| 6-Bromo,2-(o-aminophenyl)-3-amino-quinazolin-4(3h)-one | Escherichia coli | High | mediresonline.org |
| 6-Bromo,2-(o-aminophenyl)-3-amino-quinazolin-4(3h)-one | Klebsiella pneumonia | High | mediresonline.org |
In addition to antibacterial effects, 6-bromoquinazoline derivatives have demonstrated notable antifungal properties. The in vitro antifungal activity of 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-one derivatives was evaluated against Candida albicans, Aspergillus niger, and Curvularia lunata, with several compounds showing significant activity comparable to standard drugs. nih.govresearchgate.net
Another study focused on 6-bromo-4-ethoxyethylthio quinazoline, which was assessed against various plant pathogenic fungi using the mycelial growth rate method. researchgate.net The results indicated that this compound possesses high antifungal activities, with EC50 values ranging from 17.47 to 70.79 μg/mL. researchgate.net The mechanism of action was explored in Gibberella zeae, where treatment led to a decline in mycelial reducing sugar, chitosan, soluble protein, and pyruvate (B1213749) content. researchgate.net
| Derivative | Fungal Strain | Activity Metric (EC50/MIC) | Reference |
|---|---|---|---|
| 6-Bromo-4-ethoxyethylthio quinazoline | Plant Pathogenic Fungi | 17.47 - 70.79 μg/mL (EC50) | researchgate.net |
| 6-Bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones | Candida albicans | Significant Activity | nih.govresearchgate.net |
| 6-Bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones | Aspergillus niger | Significant Activity | nih.govresearchgate.net |
The cytotoxic potential of 6-bromoquinazoline derivatives against cancer cells is one of the most extensively studied areas. nih.govnih.gov The quinazoline core is a well-established pharmacophore in cancer therapy, with several approved drugs like Gefitinib and Erlotinib belonging to this class. nih.gov Research has focused on synthesizing new derivatives and evaluating their ability to inhibit the proliferation of various cancer cell lines in vitro.
A series of novel quinazoline-4(3H)-one derivatives were synthesized and tested for their antiproliferative activity against human breast adenocarcinoma (MCF-7) and colon adenocarcinoma (SW480) cell lines using the MTT assay. nih.gov One compound, designated 8a, was identified as the most potent, with IC50 values of 15.85 ± 3.32 µM against MCF-7 and 17.85 ± 0.92 µM against SW480. nih.gov Notably, this compound showed less cytotoxic effect on the normal MRC-5 cell line, indicating a degree of selectivity for cancer cells. nih.gov
Another study synthesized a series of 6-bromoquinazoline derivatives (5a-j) and evaluated their cytotoxicity against MCF-7 and SW480 cells. nih.gov All compounds showed desirable activity, with IC50 values ranging from 0.53 to 46.6 μM. nih.gov Compound 5b, featuring a fluoro substitution, was particularly potent, showing stronger activity than the standard drug cisplatin, with an IC50 range of 0.53-1.95 μM. nih.gov
The activity of other quinazoline derivatives has also been assessed against non-small-cell lung cancer (A549) cell lines. nih.gov One promising compound exhibited potent antitumoral activity against a mutant EGFR cell line (H1975) but was significantly less potent against the A549 cell line, which has wild-type EGFR. nih.gov This highlights the importance of the genetic profile of the cancer cell in determining compound efficacy. The cytotoxic effects of various compounds have also been observed against the HT-29 colon cancer cell line. semanticscholar.org
| Derivative Series/Compound | MCF-7 (Breast) | SW480 (Colon) | A549 (Lung) | HT-29 (Colon) | Reference |
|---|---|---|---|---|---|
| Compound 8a | 15.85 µM | 17.85 µM | - | - | nih.gov |
| Series 5a-j | 0.53 - 46.6 µM | 0.53 - 46.6 µM | - | - | nih.gov |
| Compound 5b | 0.53 - 1.95 µM | 0.53 - 1.95 µM | - | - | nih.gov |
| Compound 4m | - | - | 29.9 µM | - | nih.gov |
Anticancer Activities (excluding human clinical trials)
Mechanistic Insights into Molecular Target Modulation (In Vitro)
To understand the basis for the observed anticancer activity, researchers have employed computational and in vitro techniques to investigate how these compounds interact with molecular targets. A plausible and frequently studied mechanism for quinazoline derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a key enzyme in cell proliferation pathways. nih.govnih.gov
Molecular docking studies have been performed to predict the binding modes of active 6-bromoquinazoline derivatives within the EGFR active site. nih.govnih.gov For the potent compound 8a, docking simulations revealed a binding energy of -6.7 kcal/mol, indicating a strong affinity for the receptor. nih.gov The analysis showed that the compound could establish hydrogen bonds and other important interactions with key amino acid residues in the EGFR binding pocket. nih.gov Similarly, studies on the highly active compound 5b also suggested EGFR as a plausible mechanism of action, with apoptosis assays confirming its ability to induce programmed cell death in MCF-7 cells in a dose-dependent manner. nih.gov These in silico and in vitro mechanistic studies suggest that the antiproliferative effects of these 6-bromoquinazoline derivatives are, at least in part, mediated through the inhibition of EGFR signaling.
Enzyme Inhibition Studies (e.g., Tyrosine Kinases, EGFR, PARP-1, Aurora Kinase)
The quinazoline core is a well-established pharmacophore for designing enzyme inhibitors, particularly for kinases involved in cell signaling and cancer progression.
The 4-anilinoquinazoline (B1210976) structure is a key feature of selective inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinase (TK) phosphorylation. nih.gov The altered activity of receptor tyrosine kinases is implicated in the progression of various cancers. nih.gov Consequently, numerous 6-bromo-quinazoline derivatives have been synthesized and evaluated for their inhibitory potential against EGFR and other related tyrosine kinases like HER2.
Research has shown that substitutions at the 6-position of the quinazoline ring, often with a halogen like bromine, can enhance anticancer effects. nih.gov For instance, a series of 6-substituted-4-(3-bromophenylamino)quinazoline derivatives have been developed as potential irreversible inhibitors of both EGFR and HER-2 tyrosine kinases. researchgate.net Another study synthesized 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines as potential dual EGFR-HER2 inhibitors. nih.gov The strategic combination of the 4-anilinoquinazoline scaffold with other pharmacophoric fragments has led to the design of potent EGFR inhibitors. caymanchem.com
The inhibitory activity of several 6-bromo-quinazoline derivatives against EGFR and other kinases is summarized below.
| Compound Derivative Class | Target Enzyme | Key Findings / IC₅₀ Values | Source |
|---|---|---|---|
| 4-(Halogenoanilino)-6-bromoquinazolines | EGFR-TK | Compounds 3g, 3l, and 4l exhibited moderate to significant inhibitory effects. | nih.gov |
| 6-Bromo-2-(pyridin-3-yl)-4-substituted quinazolines | EGFRwt | The 4-bromo-phenylethylidene-hydrazinyl derivative showed an IC₅₀ of 46.1 nM. | nih.gov |
| 6-Substituted-4-anilinoquinazoline Hybrids | EGFR / HER2 | Several compounds (8d, 9c, 9d) showed nanomolar IC₅₀ values and promising antiproliferative activity. | nih.gov |
| 6-Bromo-2-(4-chlorophenyl) substituted derivatives | EGFR-TK | Exhibited significant cytotoxicity and moderate to significant inhibition of EGFR-TK. | nih.gov |
Poly(ADP-ribose) polymerase-1 (PARP-1) is a crucial enzyme in the DNA damage repair process, making it a significant target for cancer therapy. nih.gov Inhibition of PARP-1 can lead to a phenomenon known as synthetic lethality in cancer cells with deficient DNA repair mechanisms, such as those with BRCA1/2 mutations. nih.govmdpi.com The quinazolinone scaffold has been identified as a promising basis for the development of potent PARP-1 inhibitors. researchgate.net
Research has led to the development of 4-hydroxyquinazoline (B93491) and 4-quinazolinone derivatives that exhibit significant PARP-1 inhibitory activity. nih.govmdpi.comresearchgate.net For example, the 8-hydroxy-2-methylquinazolin-4(3H)-one (NU-1025) was identified as a potent PARP inhibitor. researchgate.net More recently, a 4-hydroxyquinazoline derivative, designated B1, showed a strong inhibitory effect against PARP1 with an IC₅₀ value of 63.81 nM. mdpi.com
| Compound Derivative Class | Target Enzyme | IC₅₀ Value | Source |
|---|---|---|---|
| 8-hydroxy-2-methylquinazolin-4(3H)-one (NU-1025) | PARP | 400 nM | researchgate.net |
| 4-Hydroxyquinazoline derivative (B1) | PARP1 | 63.81 nM | mdpi.com |
| 4-Quinazolinone derivatives (15a, 15c, 15d) | PARP | Exhibited remarkable inhibitory effects. | researchgate.net |
Aurora kinases are key regulators of mitosis, and their overexpression is common in various cancers, making them attractive therapeutic targets. nih.govmedchemexpress.com Several quinazoline-based compounds have been investigated as inhibitors of this enzyme family. One such compound, identified as Aurora Kinase Inhibitor II, is a 4-(4ʹ-Benzamidoanilino)-6,7-dimethoxyquinazoline. caymanchem.com This cell-permeable anilinoquinazoline (B1252766) effectively blocks the activity of Aurora A kinase. caymanchem.com Other pan-Aurora kinase inhibitors with a quinazoline-like core have also been developed, demonstrating activity against all three isoforms (A, B, and C). nih.gov
| Compound Name/Class | Target Enzyme | IC₅₀ Value | Source |
|---|---|---|---|
| Aurora Kinase Inhibitor II | Aurora A | 0.39 µM (390 nM) | caymanchem.com |
| CYC116 | Aurora A / Aurora B / Aurora C | 44 nM / 19 nM / 65 nM | nih.gov |
| SNS314 | Aurora A / Aurora B / Aurora C | 9 nM / 31 nM / 3 nM | nih.gov |
Receptor Binding Assays (e.g., S1PR2, Adenosine (B11128) A2B Receptor)
Derivatives of 6-bromo-quinazoline have also been evaluated for their ability to bind to and modulate G protein-coupled receptors (GPCRs), which are involved in a multitude of physiological processes.
Sphingosine-1-phosphate receptor 2 (S1PR2) is a GPCR implicated in various cellular functions and pathologies. nih.gov A series of novel quinazoline-2,4-dione compounds were synthesized and evaluated for their binding affinity to S1PR2. nih.govnih.gov Several of these derivatives demonstrated high potency and selectivity for S1PR2 over other S1P receptor subtypes. nih.govnih.gov The modifications on the quinazoline-2,4-dione scaffold, particularly on the aryl amide group, were found to be crucial for achieving high binding affinity. nih.gov
| Compound Derivative Class | Target Receptor | IC₅₀ Value | Source |
|---|---|---|---|
| Quinazoline-2,4-dione (2k) | S1PR2 | 2.6 nM | nih.gov |
| Quinazoline-2,4-dione (2j) | S1PR2 | 4.8 nM | nih.gov |
| Quinazoline-2,4-dione (2i) | S1PR2 | 5.7 nM | nih.gov |
| Quinazoline-2,4-dione (2g) | S1PR2 | 6.3 nM | nih.gov |
| Quinazoline-2,4-dione (2a) | S1PR2 | 40.1 nM | nih.gov |
The adenosine A2A and A2B receptors are GPCRs that have emerged as therapeutic targets for neurodegenerative diseases and cancer. semanticscholar.org The quinazoline scaffold has been identified as a promising framework for designing potent adenosine receptor antagonists. semanticscholar.org Notably, 6-bromo-4-(furan-2-yl)quinazolin-2-amine was identified as a hit compound with high affinity for the adenosine A2A receptor. semanticscholar.org Further research into quinazoline derivatives has explored various substitutions to modulate potency and selectivity for the A2B receptor subtype. nih.gov
| Compound Derivative | Target Receptor | Kᵢ Value | Source |
|---|---|---|---|
| 6-bromo-4-(furan-2-yl)quinazolin-2-amine (1) | Human A2A | 20 nM | semanticscholar.org |
| 4-methyl-7-methoxyquinazolyl-2-(2′-amino-4′-imidazolinone) (38) | Human A2B | 112 nM | nih.gov |
| 7-methyl counterpart (10d) | Human A2A | 15 nM | semanticscholar.org |
| 7-methyl counterpart (9x) | Human A2A | 21 nM | semanticscholar.org |
Efflux Pump Inhibition
Bacterial efflux pumps are membrane proteins that actively extrude a wide range of substances, including antibiotics, from the cell, contributing significantly to multidrug resistance (MDR). nih.govmdpi.com Efflux pump inhibitors (EPIs) are compounds that can block this mechanism, thereby restoring the efficacy of antibiotics. mdpi.comnih.gov The quinazoline scaffold has been explored for its potential in developing new EPIs. nih.gov
Studies have investigated several series of quinazoline derivatives for their ability to inhibit efflux pumps in Gram-negative bacteria. nih.govresearchgate.net For example, two compounds, 3-[3-(dimethylamino)propyl]-6-nitroquinazolin-4(3H)-one (BG1189) and 6-nitro-3-[2-(pyrrolidin-1-yl)ethyl]quinazolin-4(3H)-one (BG1190), were shown to enhance the activity of chloramphenicol (B1208) against several bacterial isolates, suggesting they inhibit efflux pump activity. nih.govresearchgate.net While these specific examples are 6-nitro derivatives, they highlight the potential of the broader quinazoline class as EPIs. Research into indole (B1671886) and quinoline (B57606) derivatives, which are structurally related, has also identified compounds with EPI activity against pumps like NorA in Staphylococcus aureus. mdpi.com However, specific studies focusing on 6-bromo-quinazoline derivatives as efflux pump inhibitors were not prominently identified.
Modulatory Effects on Specific Biological Pathways (e.g., TNF-α inhibition)
Tumor necrosis factor-alpha (TNF-α) is a pro-inflammatory cytokine that plays a central role in systemic inflammation and is implicated in a variety of diseases. nih.govnih.gov While numerous natural and synthetic compounds are known to inhibit TNF-α production or signaling, direct evidence linking 6-bromo-2-methoxy-4-phenylquinazoline or its close derivatives to TNF-α inhibition is not well-established in the reviewed literature.
Some research provides an indirect connection; for instance, adenosine A2B receptor activation can lead to the inhibition of TNF-α. Therefore, A2B antagonists derived from the quinazoline scaffold could theoretically modulate this pathway, but direct studies are lacking. The primary focus of research on phytochemicals as TNF-α inhibitors has been on classes such as flavonoids, lignans, and stilbenoids like resveratrol. nih.govnih.gov Further investigation is required to determine if 6-bromo-quinazoline derivatives have any direct modulatory effects on the TNF-α pathway.
Structure Activity Relationship Sar Studies of Quinazoline Derivatives
Impact of Substitution at C-6 (Bromo-Substitution)
The C-6 position of the quinazoline (B50416) ring is a critical site for substitution, with halogenation, particularly with bromine, often leading to enhanced biological activity. Structure-activity relationship (SAR) studies have consistently shown that the presence of a halogen at this position can significantly influence the potency of these derivatives.
For instance, research on 2,4,6-trisubstituted quinazolines has indicated that substitutions at the C-6 position play a pivotal role in the compound's antimicrobial and anticancer activities. nih.gov While an iodo-group at C-6 was found to be detrimental to activity in one study, other studies have highlighted the positive impact of different substitutions. nih.gov Specifically, the introduction of a bromine atom at the C-6 position has been shown to be beneficial for the antitumor activities of 2-phenyl-quinazolin-4-one derivatives. researchgate.net This suggests that the nature of the substituent at C-6 is a key determinant of the compound's biological profile.
In the context of anticancer agents, 6-substituted quinazolinone derivatives have demonstrated promising cytotoxic activity. nih.gov The presence of a bromo group at C-6, in conjunction with other substitutions, has been a feature in the design of potent cytotoxic agents. nih.gov Furthermore, SAR studies on 4-anilino quinazolines have revealed that substitutions at the C-6 position can promote anticancer and antimicrobial activities. nih.gov For example, placing a nitro group at the C-6 position of the quinazoline ring has been found to increase the activity of certain derivatives. nih.gov
The significance of the C-6 substitution is further underscored by its role in irreversible binding to biological targets. Acrolein amine quinazolines substituted at the 6-position have been shown to irreversibly bind to the intracellular ATP binding domain of the Epidermal Growth Factor Receptor (EGFR). nih.gov This covalent interaction can lead to prolonged inhibition and enhanced therapeutic efficacy.
The following table summarizes the impact of C-6 substitution on the activity of various quinazoline derivatives based on reported research findings.
| Quinazoline Derivative Class | C-6 Substituent | Observed Effect on Biological Activity |
| 2,4,6-Trisubstituted quinazolines | Iodo | Detrimental to antimicrobial activity nih.gov |
| 2-Phenyl-quinazolin-4-ones | Bromo | Beneficial for increased antitumor activities researchgate.net |
| 4-Anilino quinazolines | Halogens, electron-rich groups | Promotes anticancer and antimicrobial activities nih.gov |
| 4-Anilino quinazolines | Nitro | Increases activity nih.gov |
| Acrolein amine quinazolines | Various | Can lead to irreversible binding with EGFR nih.gov |
Role of the C-2 Substituent (Methoxy Group)
The substituent at the C-2 position of the quinazoline scaffold plays a crucial role in modulating the biological activity of its derivatives. The introduction of a methoxy (B1213986) group at this position, as seen in 6-Bromo-2-methoxy-4-phenylquinazoline, can significantly influence the compound's therapeutic properties.
Research has shown that the nature of the substituent at C-2 is a key determinant of a compound's potency and selectivity. For instance, in a series of quinazolin-5,8-dione molecules designed as topoisomerase inhibitors, substitutions at the C-2 position of an arylamino group attached to C-6 were found to be critical for activity. nih.gov Specifically, bromo, methyl, and methoxy substitutions at this position increased the activity against various cancer cell lines. nih.gov
Furthermore, SAR studies on quinazolin-4-one derivatives have indicated that an electron-releasing substituent at the C-2 position is a requirement for certain biological activities. nih.gov The methoxy group, being an electron-donating group, can fulfill this requirement. Placing a thioalkyl fragment at the C-2 position of quinazoline has also been shown to increase activity, highlighting the importance of the electronic and steric properties of the C-2 substituent. nih.gov In some series of antimicrobial quinazolinones, the presence of a methyl or thiol group at position 2 was found to be essential for activity. nih.gov
In the context of anti-proliferative agents, 2-aryl-substituted quinazolines have demonstrated moderate potency. mdpi.com However, the specific nature of the aryl substituent and its interplay with other groups on the quinazoline ring are critical. For example, in a study of 2-substituted quinazolines, a compound bearing a 2-methoxyphenyl substitution displayed a remarkable profile against a majority of tested cancer cell lines. mdpi.com Conversely, naphthyl-substituted compounds with a 2-methoxy substitution were not found to be potent. mdpi.com This highlights the nuanced role of the C-2 substituent in determining biological outcomes.
The following table presents a summary of the influence of various C-2 substituents on the biological activity of quinazoline derivatives.
| Quinazoline Derivative Class | C-2 Substituent | Observed Effect on Biological Activity |
| 6,7-disubstituted-quinazolin-5,8-diones | Bromo, methyl, methoxy (on C-6 arylamino) | Increased topoisomerase inhibitory activity nih.gov |
| Quinazolin-4-ones | Electron-releasing substituent | Required for activity nih.gov |
| Quinazolin-4-ones | Thioalkyl fragment | Increased activity nih.gov |
| Antimicrobial quinazolinones | Methyl or thiol group | Essential for activity nih.gov |
| 2-substituted quinazolines | 2-methoxyphenyl | Remarkable anti-proliferative activity mdpi.com |
| 2-substituted quinazolines | 2-methoxy (on naphthyl) | Not potent mdpi.com |
Influence of the C-4 Substituent (Phenyl Group)
The C-4 position of the quinazoline ring is a critical determinant of biological activity, and the presence of a phenyl group at this position, as in this compound, has been extensively studied. Structure-activity relationship (SAR) studies have consistently demonstrated that the nature of the substituent at C-4 significantly influences the therapeutic potential of quinazoline derivatives.
The 4-anilinoquinazoline (B1210976) moiety is a well-established pharmacophore essential for the activity of many anticancer agents. nih.gov The orientation and substitution pattern of this C-4 aryl group are crucial for binding to biological targets. For instance, the presence of an aniline (B41778) ring with electron-withdrawing groups at the meta or para position has been shown to increase the activity of certain quinazoline-based inhibitors. nih.gov
In the context of breast cancer resistance protein (BCRP) inhibitors, the phenyl group at the C-2 position of quinazoline is an essential requirement. nih.gov While this refers to the C-2 position, it underscores the general importance of aryl substituents on the quinazoline core. For topoisomerase inhibitors based on a 6,7-disubstituted-quinazolin-5,8-dione scaffold, substitution at the C-4 position of an arylamino group attached to C-6 was found to decrease activity. nih.gov
The influence of the C-4 substituent extends to various other biological activities. In the development of MCHR1 antagonists for anti-obesity applications, a series of compounds were synthesized with varying substituent groups at the C-4 position, including 4-propyl, 4-pyrrolidinyl, 4-hydroxypiperidinyl, and 4-morpholinyl groups. nih.gov This highlights the versatility of the C-4 position for introducing diverse chemical moieties to modulate pharmacological properties. Furthermore, SAR studies on 4-aminoquinazolines as anti-inflammatory agents have also been conducted, indicating the importance of this substitution pattern for this therapeutic area. researchgate.net
The following table summarizes the effects of different substituents at the C-4 position on the biological activity of quinazoline derivatives.
| Quinazoline Derivative Class | C-4 Substituent | Observed Effect on Biological Activity |
| 4-Anilinoquinazolines | Anilino with electron-withdrawing groups | Increased anticancer activity nih.gov |
| 6,7-disubstituted-quinazolin-5,8-diones | Substitution on C-6 arylamino at C-4 | Decreased topoisomerase inhibitory activity nih.gov |
| MCHR1 antagonists | Propyl, pyrrolidinyl, hydroxypiperidinyl, morpholinyl | Modulated anti-obesity activity nih.gov |
| 2,4,6-trisubstituted quinazolines | Decylamine | Beneficial for antimicrobial activity nih.gov |
Effects of Other Substituents on the Quinazoline Core
In the development of dual EGFR/HER2 inhibitors, the optimal length of a carbon chain linker attached to the quinazoline core was found to be four carbons. mdpi.com This indicates that the nature and length of linkers used to attach other moieties to the quinazoline scaffold are critical for activity. Furthermore, the insertion of electron-donating groups at the 6 and 7 positions of the quinazoline core has been shown to increase the activity of certain compounds. mdpi.com
The substitution pattern on the aniline ring of 4-anilinoquinazolines is also a key determinant of activity. Meta-substituted aromatic rings at the C-2 position of the quinazoline are preferred for the activity of some inhibitors. nih.gov Moreover, the presence of meta substituents such as nitro, hydroxyl, trifluoromethyl, or cyano on the aniline group is more suitable than ortho substituents for BCRP inhibitory activity. nih.gov
The following table provides examples of how various other substituents and structural modifications influence the biological activity of quinazoline derivatives.
| Quinazoline Derivative Class | Structural Modification/Substituent | Observed Effect on Biological Activity |
| Dual EGFR/HER2 inhibitors | Four-carbon chain linker | Optimal for dual inhibitory activity mdpi.com |
| 4-Thiophene-2-ylmethanamino quinazolines | Electron-donating groups at C-6 and C-7 | Increased antiproliferative activity mdpi.com |
| BCRP inhibitors | Meta-substituted aniline (nitro, hydroxyl, etc.) | More suitable than ortho substituents nih.gov |
| PARP inhibitors | Meta-substituted aromatic ring at C-2 | Preferred for activity nih.gov |
Conformational Flexibility and Its Impact on Activity
The three-dimensional structure and conformational flexibility of quinazoline derivatives are critical factors that influence their interaction with biological targets and, consequently, their therapeutic activity. The ability of a molecule to adopt a specific conformation to fit into a binding pocket is often a prerequisite for potent biological effects.
In the design of novel quinazoline-based inhibitors, increasing conformational flexibility has been explored as a strategy to enhance activity. For instance, the insertion of a thiophene-2-ylmethanamine at the C-4 position of the quinazoline core was intended to increase the molecule's flexibility. mdpi.com This modification led to compounds with good antiproliferative activity, suggesting that a certain degree of rotational freedom can be beneficial. mdpi.com
Molecular docking studies, which predict the binding conformation of a molecule within a target's active site, often highlight the importance of conformational flexibility. The ability of a quinazoline derivative to adopt a low-energy conformation that complements the shape and chemical environment of the binding site is crucial for achieving high-affinity binding and potent inhibition.
Future Perspectives and Research Directions
Development of Novel Synthetic Strategies for Quinazoline (B50416) Derivatives
The synthesis of the quinazoline core is a well-established area of organic chemistry, yet the pursuit of more efficient, cost-effective, and environmentally friendly methods continues to drive innovation. Traditional methods like the Niementowski reaction are often performed at high temperatures. ijmpr.in Modern strategies focus on milder reaction conditions, greater structural diversity, and improved yields.
Recent advancements include:
Multi-component Reactions (MCRs): One-pot methodologies involving the reaction of components like 2-aminobenzophenones, aldehydes, and ammonium (B1175870) acetate (B1210297) offer a clean and efficient route to highly substituted quinazolines. frontiersin.org These reactions can be promoted by microwave irradiation, often eliminating the need for catalysts and organic solvents. frontiersin.org
Catalyst Innovation: The use of various catalysts, such as iodine, has been shown to facilitate the synthesis of quinazoline derivatives in excellent yields under moderate conditions. frontiersin.org Copper-catalyzed reactions have also been employed for the synthesis of quinazolinones. researchgate.net
Eco-Friendly Approaches: There is a growing emphasis on "green chemistry," utilizing solvent-free reactions or less hazardous solvents to reduce environmental impact. frontiersin.org
For a compound like 6-Bromo-2-methoxy-4-phenylquinazoline, these novel strategies could allow for the efficient generation of a library of analogs by varying the substituents on the phenyl ring or modifying the methoxy (B1213986) group, facilitating extensive structure-activity relationship studies. For example, a recently reported synthesis for 6-bromo-quinazolin-4-one derivatives involved reacting 5-bromoanthranilic acid with phenyl isothiocyanate, followed by reaction with various alkyl halides. nih.gov
Table 1: Comparison of Synthetic Strategies for Quinazoline Derivatives
| Strategy | Key Features | Advantages | Reference(s) |
|---|---|---|---|
| Niementowski Reaction | Fusion of anthranilic acid analogs with amides | Traditional, well-understood method | ijmpr.in |
| Microwave-Assisted MCR | Catalyst- and solvent-free reaction of 2-aminobenzophenones, aldehydes, and ammonium acetate | Fast, high yields, eco-friendly | frontiersin.org |
| Iodine-Catalyzed MCR | Three-component reaction using iodine as a catalyst | Excellent yields, mild conditions | frontiersin.org |
| Copper-Catalyzed Synthesis | Utilizes copper catalysts for quinazolinone formation | Effective for specific quinazolinone derivatives | researchgate.net |
Advanced Computational Approaches for Structure-Based Design
Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design of new drug candidates and the optimization of existing ones. For quinazoline derivatives, computational approaches are used to predict binding affinities, understand mechanisms of action, and guide synthetic efforts.
Key computational techniques include:
Molecular Docking: This method predicts the preferred orientation of a ligand (like this compound) when bound to a specific protein target. It helps to elucidate the binding mode and key interactions, such as hydrogen bonds and hydrophobic interactions, which are crucial for activity. researchgate.netnih.gov For instance, docking studies have been used to rationalize the EGFR inhibitory activity of novel quinazolinone derivatives. nih.gov
3D-Quantitative Structure-Activity Relationship (3D-QSAR): 3D-QSAR models correlate the biological activity of a series of compounds with their three-dimensional properties (e.g., steric and electrostatic fields). These models can predict the activity of newly designed molecules and provide visual representations of which structural features are important for potency. elsevierpure.commdpi.com
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-receptor complex over time. This can reveal conformational changes upon binding and help assess the stability of the predicted binding poses from molecular docking. nih.gov
Pharmacophore Mapping: This technique identifies the essential 3D arrangement of functional groups (pharmacophore) required for biological activity. It is used to screen virtual libraries for new compounds with the desired features. mdpi.com
By applying these methods to this compound, researchers can design new analogs with improved affinity and selectivity for specific biological targets.
Exploration of New In Vitro Biological Targets and Mechanisms of Action
Quinazoline derivatives are known to interact with a wide array of biological targets, which explains their diverse pharmacological profiles. ontosight.ai While much research has focused on their role as kinase inhibitors in cancer therapy, there is significant potential for discovering new applications by exploring novel targets. nih.govmdpi.com
Established and Emerging Targets for Quinazoline Derivatives:
| Target Family | Specific Examples | Therapeutic Area | Mechanism of Action | Reference(s) |
|---|---|---|---|---|
| Protein Kinases | EGFR, VEGFR, FGFR4, CDK2, PI3K | Cancer | Inhibition of signaling pathways controlling cell proliferation, angiogenesis, and survival. | nih.govnih.govnih.govnih.gov |
| DNA Repair Enzymes | Poly(ADP-ribose) polymerase (PARP) | Cancer | Inhibition of DNA repair, leading to apoptosis in cancer cells. | nih.govnih.gov |
| Metabolic Enzymes | Dihydrofolate reductase (DHFR), Thymidylate synthase (TS) | Cancer, Infectious Diseases | Inhibition of nucleotide synthesis, leading to "thymineless cell death." | nih.govnih.gov |
| Transporter Proteins | Breast Cancer Resistance Protein (BCRP) | Cancer | Reversal of multi-drug resistance. | nih.gov |
| Structural Proteins | Tubulin | Cancer | Inhibition of microtubule polymerization, leading to cell cycle arrest. | mdpi.comnih.gov |
| Phosphodiesterases | PDE7 | Inflammation | Modulation of cyclic nucleotide levels to reduce pro-inflammatory cytokines. | nih.gov |
Future research on this compound could involve screening it against a broad panel of enzymes and receptors to identify novel activities. Investigating its effects on various cancer cell lines could reveal new anticancer mechanisms, such as the induction of apoptosis or cell cycle arrest at different phases. mdpi.comnih.gov The compound has been tested in various bioassays, indicating potential biological activities that warrant further investigation. ontosight.ai
Strategic Design for Enhanced Potency and Selectivity based on SAR Principles
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule influence its biological activity. nih.gov For the quinazoline scaffold, SAR studies have revealed the critical importance of substituents at positions 2, 3, 4, 6, and 8 of the ring system. mdpi.comnih.gov
Key SAR Insights for Quinazoline Derivatives:
Position 4: The phenyl group at C4 is a common feature in many active quinazolines. Modifications to this ring, such as adding electron-donating or electron-withdrawing groups, can significantly impact potency against targets like EGFR and VEGFR-2. nih.gov
Position 6: The bromo substituent at C6 in this compound is significant. Halogens at positions 6 and 8 have been shown to improve the activity of quinazolinone derivatives. ijmpr.innih.gov The presence of a methoxy group at C6 has also been linked to antimetastatic effects in other quinoline (B57606) and quinazoline analogs. nih.gov
Position 2: The methoxy group at C2 is a key feature. SAR studies have shown that small alkyl or aromatic groups at this position can be well-tolerated and influence activity. nih.gov Modifying this group could fine-tune the compound's properties.
A strategic approach to enhancing the potency and selectivity of this compound would involve creating a focused library of analogs based on these SAR principles. This could involve synthesizing derivatives with different halogens at position 6, various substituents on the C4-phenyl ring, and alternative alkoxy groups at position 2. This systematic modification, guided by computational modeling and followed by in vitro testing, is a proven strategy for optimizing lead compounds into potent and selective drug candidates. nih.govnih.gov
Q & A
Q. What synthetic strategies are recommended for preparing 6-Bromo-2-methoxy-4-phenylquinazoline?
- Methodological Answer : A common approach involves cyclization of precursor benzoxazinones with amino reagents under reflux conditions. For example, 6-bromo-2-phenyl-(4H)-benzo[1,3]oxazin-4-one can be reacted with methoxy-substituted amines in glacial acetic acid for 3–4 hours. Post-reaction, recrystallization in ethanol ensures purity. Thin-layer chromatography (TLC) using cyclohexane:ethyl acetate (2:1) as the mobile phase is critical for monitoring reaction progress .
Q. How can the purity and structural integrity of this compound be verified?
- Methodological Answer : Use a combination of analytical techniques:
- TLC : To confirm homogeneity.
- FT-IR : Identify functional groups (e.g., C=O at ~1705 cm⁻¹, C-Br at ~528 cm⁻¹).
- NMR Spectroscopy : NMR in DMSO- resolves aromatic proton environments (δ 7.39–8.51 ppm for phenyl and quinazoline protons) .
- HPLC/LCMS : For high-purity validation (>95%) using gradients of acetonitrile/water with trifluoroacetic acid .
Advanced Research Questions
Q. How can Suzuki-Miyaura cross-coupling be optimized to functionalize this compound?
- Methodological Answer : Replace the bromine atom with aryl/heteroaryl groups using palladium catalysts. For instance:
- React 6-bromo-4-chloroquinazoline with boronic acids (e.g., benzo[d][1,3]dioxol-5-ylboronic acid) in DMF under microwave irradiation (150°C, 1 hour).
- Use sodium carbonate as a base and tetrakis(triphenylphosphine)palladium(0) as a catalyst.
- Purify via silica column chromatography with ethyl acetate/hexane gradients. This method achieves ~58% yield and retains the methoxy group’s electronic effects .
Q. How can contradictory biological activity data for quinazoline derivatives be resolved?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Compare substituent effects. For example, methoxy groups enhance solubility and bioavailability, while bromine alters steric bulk and reactivity .
- Dose-Response Assays : Test compounds across concentrations (e.g., 0.1–100 µM) to identify non-linear effects.
- Computational Modeling : Use in silico tools (e.g., molecular docking) to predict binding affinities to targets like kinases or antimicrobial enzymes .
Q. What are best practices for resolving crystallographic ambiguities in this compound derivatives?
- Methodological Answer :
- Data Collection : Use high-resolution synchrotron X-ray sources ( Å) for twinned crystals.
- Refinement : Employ SHELXL for small-molecule refinement, leveraging its robustness against weak or overlapping diffraction data. Validate with R-factors (<5% for high-resolution datasets) .
- Validation Tools : Check for missed symmetry or disorder using PLATON or Coot .
Experimental Design & Data Analysis
Q. How to design an anthelmintic/antibacterial assay for this compound derivatives?
- Methodological Answer :
- In Vitro Testing : Use Caenorhabditis elegans (nematode) or Staphylococcus aureus (bacterial) models.
- Concentration Range : 10–100 µg/mL in DMSO/PBS.
- Controls : Include albendazole (anthelmintic) and ampicillin (antibacterial) as positive controls.
- Endpoint Metrics : Measure mortality (LC) or zone of inhibition (ZOI) after 24–48 hours .
Q. How to address low yields in nucleophilic substitution reactions involving this compound?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
